Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate
Overview
Description
Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate is a chemical compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . It is used primarily in research and industrial applications, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate typically involves the reaction of 3-amino-4-nitrobenzoic acid with 4-methylbenzylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and more efficient catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using catalysts such as Pd/C under hydrogenation conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Palladium on carbon (Pd/C) under hydrogenation conditions.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis.
Biology: It serves as a biochemical reagent in various biological studies.
Medicine: It is explored for its potential therapeutic properties.
Industry: It is used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved are typically related to its ability to form hydrogen bonds and interact with active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-methylbenzoate: Similar in structure but lacks the 4-methylbenzyl group.
Methyl 4-aminobenzoate: Similar but lacks both the 4-methylbenzyl and amino groups at the 3-position.
Uniqueness
Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate is unique due to the presence of both the 4-methylbenzyl and amino groups, which confer specific chemical properties and reactivity that are not observed in its simpler analogs.
Properties
IUPAC Name |
methyl 3-amino-4-[(4-methylphenyl)methylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-5-12(6-4-11)10-18-15-8-7-13(9-14(15)17)16(19)20-2/h3-9,18H,10,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJQWDXRFWZXFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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